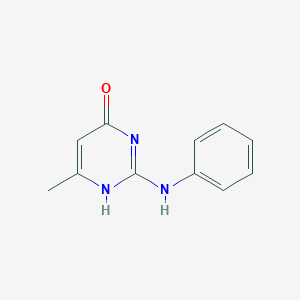

2-anilino-6-methyl-1H-pyrimidin-4-one

Beschreibung

Eigenschaften

IUPAC Name |

2-anilino-6-methyl-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-8-7-10(15)14-11(12-8)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQASUEBEKLHMME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N=C(N1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)N=C(N1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: Chemical Properties & Applications of 2-Anilino-6-methyl-1H-pyrimidin-4-one

Executive Summary

2-Anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2) represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—a pyrimidinone core substituted with a phenylamino group—mimics the purine base of ATP, making it a foundational pharmacophore for designing ATP-competitive kinase inhibitors.

This guide provides a rigorous technical analysis of its tautomeric behavior, physicochemical properties, and synthetic methodologies. It is designed to move beyond basic characterization into actionable insights for lead optimization and assay development.

Structural Chemistry & Tautomerism

The Tautomeric Equilibrium

The reactivity and binding affinity of this compound are dictated by its prototropic tautomerism. Unlike simple pyrimidines, the 2-anilino-4-pyrimidinone system exists in a dynamic equilibrium between the keto-amine and enol-imine forms.

-

Dominant Species: In the solid state and polar protic solvents (e.g., DMSO, Methanol), the keto-amine tautomer (specifically the 3H- or 1H-pyrimidin-4-one) predominates due to the stabilization energy of the amide-like resonance.

-

Binding Relevance: While the keto form is stable, the enol form (4-hydroxypyrimidine) is often the active species required for specific hydrogen-bonding networks within hydrophobic enzyme pockets.

Visualization: Tautomeric Pathways

The following diagram illustrates the proton migration pathways that define the molecule's chemical identity.

Figure 1: Tautomeric equilibrium shifting between the N1-H/N3-H keto forms and the O-H enol form.

Physicochemical Profile

Understanding the physical parameters is critical for formulation and assay development. The compound exhibits amphoteric nature due to the basic pyrimidine nitrogens and the acidic NH/OH protons.

Table 1: Key Physicochemical Properties

| Property | Value / Characteristic | Relevance to Development |

| Molecular Formula | C₁₁H₁₁N₃O | Core scaffold calculation |

| Molecular Weight | 201.23 g/mol | Fragment-based drug design (FBDD) |

| LogP (Predicted) | ~1.3 – 1.8 | Moderate lipophilicity; good membrane permeability |

| pKa (Acidic) | ~9.5 – 10.2 (NH/OH) | Deprotonates at high pH; stable at physiological pH |

| pKa (Basic) | ~3.5 – 4.2 (Pyridine-like N) | Protonates in strong acid; affects solubility in stomach |

| Solubility | DMSO (>50 mM), DMF | Poor aqueous solubility; requires co-solvents (e.g., PEG400) |

| H-Bond Donors | 2 (Anilino NH, Ring NH) | Critical for "Hinge Binding" in kinases |

| H-Bond Acceptors | 2 (Carbonyl O, Ring N) | Interacts with Lys/Asp residues in active sites |

Synthetic Methodology

The most robust synthesis for 2-anilino-6-methyl-1H-pyrimidin-4-one utilizes the condensation of a

Protocol: Condensation Route

Reaction Type: Cyclocondensation Scale: Laboratory (10–50 mmol)

Reagents

-

Ethyl Acetoacetate: 1.0 equivalent (Electrophile)

-

N-Phenylguanidine Carbonate: 1.0 equivalent (Dinucleophile)

-

Sodium Ethoxide (NaOEt): 2.5 equivalents (Base)

-

Ethanol (Absolute): Solvent

Step-by-Step Procedure

-

Preparation of Base: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium metal (or use pre-made NaOEt) in absolute ethanol under nitrogen atmosphere.

-

Addition: Add N-phenylguanidine carbonate to the ethoxide solution. Stir for 15 minutes at room temperature to liberate the free guanidine base.

-

Cyclization: Add ethyl acetoacetate dropwise over 10 minutes. The solution may turn yellow/orange.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate the bulk of the ethanol under reduced pressure.

-

Dissolve the residue in minimal water (approx. 50 mL).

-

-

Precipitation: Acidify the aqueous solution carefully with glacial acetic acid or 1N HCl to pH ~5–6. The product will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from Ethanol/Water or DMF/Water if high purity (>98%) is required.

Visualization: Synthetic Workflow

Figure 2: Cyclocondensation pathway for the synthesis of the target pyrimidinone.

Biological Application: Kinase Inhibition[3][4][5][6]

The primary utility of 2-anilino-6-methyl-1H-pyrimidin-4-one lies in its ability to function as a Type I ATP-competitive inhibitor .

Mechanism of Action (The Hinge Binder)

Protein kinases possess a conserved "hinge region" connecting the N-terminal and C-terminal lobes. This region binds the adenine ring of ATP via hydrogen bonds.

-

The C4-Carbonyl (or C4-OH) acts as a hydrogen bond acceptor (or donor).

-

The N3-H (or N1) acts as a hydrogen bond donor (or acceptor).

-

The C2-Anilino NH often forms an additional H-bond or directs the phenyl ring into the hydrophobic "selectivity pocket" adjacent to the ATP site.

SAR Implications

-

6-Methyl Group: Occupies the solvent-exposed region or a small hydrophobic sub-pocket, often improving solubility compared to the unsubstituted analog.

-

Phenyl Ring: Can be substituted (e.g., with halogens, sulfonamides) to target the "gatekeeper" residue or specific back-pocket residues, conferring selectivity between kinase families (e.g., CDKs vs. Aurora kinases).

Visualization: Pharmacophore Interaction

Figure 3: Schematic representation of the bidentate hydrogen bonding network between the scaffold and a typical kinase hinge region.

References

-

Structure & Properties: PubChem Compound Summary for CID 135402055 (Analogous 2-amino-6-methylpyrimidin-4-one). National Center for Biotechnology Information. Available at: [Link]

-

Kinase Inhibition Context: Wang, S., et al. (2004). "Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK inhibitors." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of the 2-anilino-pyrimidine scaffold). Available at: [Link]

-

Synthetic Methodology: Foloppe, N., et al. (2006). "Discovery of novel CDK inhibitors." Journal of Medicinal Chemistry. (Details the condensation of guanidines with beta-keto esters). Available at: [Link]

- Tautomerism: Stanovnik, B., et al. (2012). "The Chemistry of Pyrimidines and Pyrazines." Wiley Online Library.

Comprehensive Technical Guide: Molecular Characterization and Synthesis of 2-Anilino-6-methyl-1H-pyrimidin-4-one

Executive Summary

2-Anilino-6-methyl-1H-pyrimidin-4-one is a critical heterocyclic scaffold extensively leveraged in medicinal chemistry and rational drug design. Recognized as a privileged structure, the 2-anilinopyrimidine core mimics the adenine ring of ATP, enabling it to act as a competitive inhibitor within the highly conserved ATP-binding pockets of various protein kinases[1]. This whitepaper provides a rigorous breakdown of its molecular properties, structural dynamics, and a validated synthetic methodology designed for high-yield isolation.

Chemical Identity & Molecular Formula

The precise molecular formula of 2-anilino-6-methyl-1H-pyrimidin-4-one is C11H11N3O .

Understanding its exact mass and isotopic distribution is foundational for downstream analytical validation (e.g., high-resolution mass spectrometry). The average molecular weight is calculated at 201.23 g/mol , while its exact monoisotopic mass is 201.0902 Da .

Table 1: Elemental Composition and Mass Contribution of C11H11N3O

| Element | Atom Count | Standard Atomic Weight (Da) | Total Mass Contribution (Da) | Mass Percentage (%) |

| Carbon | 11 | 12.011 | 132.121 | 65.66% |

| Nitrogen | 3 | 14.007 | 42.021 | 20.88% |

| Oxygen | 1 | 15.999 | 15.999 | 7.95% |

| Hydrogen | 11 | 1.008 | 11.088 | 5.51% |

Structural Dynamics & Tautomerism

A defining physicochemical characteristic of pyrimidin-4-ones is their tautomeric flexibility. The compound exists in a dynamic equilibrium between multiple tautomeric states: 1H-pyrimidin-4-one, 3H-pyrimidin-4-one, and pyrimidin-4-ol.

The dominant tautomer is dictated by the dielectric constant and hydrogen-bonding capacity of the solvent environment. In polar protic environments (mimicking biological fluids), the lactam (oxo) forms predominate due to stabilization via intermolecular hydrogen bonding. Conversely, in non-polar environments, the lactim (hydroxy) form is favored due to the thermodynamic gain of full aromaticity within the pyrimidine ring. This tautomerism directly dictates the molecule's pharmacophoric profile, dynamically shifting the hydrogen bond donor/acceptor topology required for kinase hinge binding[1].

Caption: Tautomeric equilibrium of the pyrimidin-4-one core and its impact on pharmacophore properties.

Synthetic Methodology & Protocol

The most robust, scalable method for synthesizing 2-anilino-6-methyl-1H-pyrimidin-4-one involves the base-catalyzed condensation of a functionalized guanidine with a

Causality of Experimental Choices

-

Base Selection (NaOMe): Sodium methoxide is utilized over weaker carbonate bases because its pKa is sufficient to quantitatively deprotonate both the phenylguanidine (enhancing the nucleophilicity of the terminal nitrogens) and the active methylene of ethyl acetoacetate (forming the highly reactive enolate).

-

Solvent (Anhydrous Methanol): Methanol provides a homogeneous reaction mixture and stabilizes the polar transition states during the cyclization step. It also prevents unwanted transesterification side reactions that could occur with other alcoholic solvents.

Caption: Step-by-step synthesis workflow for 2-anilino-6-methyl-1H-pyrimidin-4-one via condensation.

Step-by-Step Protocol

-

Reagent Preparation: Charge a dry, nitrogen-flushed round-bottom flask with phenylguanidine nitrate (1.0 eq) and anhydrous methanol (10 mL per gram of substrate).

-

Activation: Slowly add a freshly prepared solution of sodium methoxide (2.5 eq) in methanol at 0°C. Rationale: The excess base is strictly required to first neutralize the nitrate counter-ion and subsequently deprotonate the guanidine to its free base form. Stir for 30 minutes.

-

Electrophile Addition: Add ethyl acetoacetate (1.1 eq) dropwise[2]. The slight stoichiometric excess ensures complete consumption of the more synthetically valuable phenylguanidine derivative.

-

Condensation & Cyclization: Elevate the temperature to reflux (~65°C) and maintain for 8–12 hours. Monitor the reaction progress via TLC (Dichloromethane:Methanol 9:1) until the starting material spot is fully extinguished.

-

Self-Validating Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in deionized water and carefully acidify to pH 5-6 using 1M HCl. Mechanism of Validation: The target compound exists as a soluble sodium salt at high pH. Acidification precisely neutralizes the molecule, causing the neutral C11H11N3O product to crash out of solution as a solid precipitate, intrinsically separating it from water-soluble impurities.

-

Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and recrystallize from hot ethanol to yield the analytically pure product.

Analytical Validation Protocol

To ensure scientific integrity and unequivocally confirm the C11H11N3O structure, the following self-validating analytical workflow must be executed post-synthesis:

-

LC-MS (Liquid Chromatography-Mass Spectrometry):

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Validation Marker: A dominant

pseudo-molecular ion peak at m/z 202.1, confirming the molecular weight of 201.2 Da.

-

-

1H-NMR (Proton Nuclear Magnetic Resonance, 400 MHz):

-

Solvent: DMSO-

(chosen specifically to stabilize the lactam tautomer and prevent rapid exchange of the N-H protons, allowing for clear resolution). -

Validation Markers:

-

~11.0 ppm (br s, 1H, pyrimidinone ring NH)

-

~8.8 ppm (s, 1H, exocyclic anilino NH)

-

7.0–7.8 ppm (m, 5H, aromatic phenyl ring protons)

-

5.6 ppm (s, 1H, pyrimidine C5-H)

-

2.2 ppm (s, 3H, C6-

)

-

-

Biological Applications & Future Directions

Derivatives of 2-anilino-1H-pyrimidin-4-ones are foundational in modern oncology and immunology[3]. By substituting the phenyl ring with electron-withdrawing/donating groups or modifying the C6 position, researchers have successfully developed highly selective inhibitors for Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptors (EGFRs). The core's unique capability to form robust, bidentate hydrogen bonds with the kinase hinge region makes it an indispensable tool in the rational design of targeted therapeutics[1].

References

- Title: Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6-tetrahydropyrimidines Source: ARKAT USA URL

- Title: Photoactivatable Kinase and Tubulin Inhibitors Source: MACAU / Kiel University URL

- Title: Chemistry Of Heterocyclic Compounds. Volume 24. Fused Pyrimidines.

Sources

Comprehensive Technical Guide on 2-Anilino-6-methyl-1H-pyrimidin-4-one (CAS 50427-08-2): Synthesis, Properties, and Applications in Kinase Inhibitor Development

Executive Summary & Chemical Identity

2-Anilino-6-methyl-1H-pyrimidin-4-one (CAS 50427-08-2) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Characterized by its pyrimidine core substituted with an anilino group and a methyl group, this compound serves as a critical intermediate in the synthesis of advanced small-molecule kinase inhibitors[1].

Understanding the physicochemical properties and tautomeric behavior of this molecule is essential for optimizing downstream derivatization, particularly in the development of targeted oncology therapeutics[2].

Table 1: Chemical Identity & Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Anilino-6-methyl-1H-pyrimidin-4-one |

| CAS Number | 50427-08-2 |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.23 g/mol |

| SMILES | O=C1NC(NC2=CC=CC=C2)=NC(C)=C1 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Structural Biology & Tautomeric Dynamics

A defining feature of 2-anilino-6-methyl-1H-pyrimidin-4-one is its complex tautomeric equilibrium. In solution, the molecule continuously shifts between the 1H-pyrimidin-4-one , 3H-pyrimidin-4-one , and pyrimidin-4-ol forms.

Causality in Experimental Design: This tautomerism dictates the molecule's reactivity. While the oxo-forms (1H/3H) are thermodynamically favored in polar solvents, the transient pyrimidin-4-ol tautomer is the kinetically active species required for electrophilic halogenation. When designing synthetic routes (such as chlorination), reaction conditions must be engineered to trap or activate the 4-ol form to drive the reaction forward.

Workflow from condensation synthesis to tautomeric chlorination and derivatization.

Application in Drug Discovery: Kinase Inhibitors

The 2-anilino-pyrimidine scaffold is a privileged structure in the design of ATP-competitive kinase inhibitors. Specifically, derivatives of CAS 50427-08-2 have been instrumental in the discovery of Tie-2 (TEK) receptor tyrosine kinase inhibitors [1].

Tie-2 is heavily implicated in tumor angiogenesis—the process by which solid tumors establish a blood supply to sustain rapid growth[2]. By converting the 4-oxo group of the pyrimidine core to a functional leaving group (e.g., chloride), medicinal chemists can append imidazole-vinyl groups or other pharmacophores via cross-coupling. These resulting molecules exhibit low molecular weight, favorable physical properties, and high oral bioavailability, effectively blocking the ATP-binding site of the Tie-2 kinase domain[1].

Tie-2 signaling pathway illustrating the mechanism of action for pyrimidine inhibitors.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 2-Anilino-6-methylpyrimidin-4(3H)-one via Condensation

This protocol utilizes a base-catalyzed cyclocondensation. Sodium ethoxide is used to deprotonate phenylguanidine, enhancing the nucleophilicity of its terminal nitrogen atoms to facilitate attack on the highly electrophilic carbonyls of ethyl acetoacetate.

Reagents:

-

Phenylguanidine carbonate (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Sodium ethoxide (2.5 eq, 21% wt in EtOH)

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

-

Activation: Charge a dry, round-bottom flask with absolute ethanol and sodium ethoxide under a nitrogen atmosphere. Add phenylguanidine carbonate and stir at room temperature for 30 minutes to liberate the free guanidine base.

-

Condensation: Add ethyl acetoacetate dropwise over 15 minutes. The controlled addition prevents unwanted self-condensation of the ester.

-

Cyclization: Heat the reaction mixture to reflux (80 °C) for 12 hours. The primary amine attacks the ketone, and the secondary amine attacks the ester, followed by dehydration to form the pyrimidine ring.

-

Workup & Validation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify to pH 5-6 using 1M HCl. The product will precipitate as an off-white solid. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: Vilsmeier-Haack Activated Chlorination (Synthesis of CAS 6967-54-0)

Chlorination of pyrimidinones is notoriously sluggish due to the thermodynamic stability of the oxo-tautomer. This protocol introduces catalytic N,N-Dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier-Haack reagent in situ, which selectively attacks the transient 4-ol tautomer.

Reagents:

-

2-Anilino-6-methylpyrimidin-4(3H)-one (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5.0 eq)

-

N,N-Dimethylformamide (DMF) (0.1 eq)

Step-by-Step Methodology:

-

Reagent Assembly: Suspend the pyrimidinone in neat POCl₃ at 0 °C. Add DMF dropwise. Caution: POCl₃ is highly corrosive and water-reactive.

-

Activation & Substitution: Heat the mixture to 95 °C for 3 hours. The DMF reacts with POCl₃ to form the Vilsmeier intermediate, which converts the hydroxyl group into a phosphorodichloridate leaving group. This is rapidly displaced by chloride ions via an SₙAr mechanism.

-

Quenching (Critical Safety Step): Cool the reaction to room temperature. Do not add water to the flask. Instead, carefully pour the mixture dropwise into a vigorously stirred beaker of crushed ice (0-5 °C). This prevents the highly exothermic hydrolysis of excess POCl₃ from thermally degrading the chlorinated product.

-

Isolation: Neutralize the aqueous suspension to pH 7 with saturated NaHCO₃. Extract with ethyl acetate (3x), dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield 2-anilino-4-chloro-6-methylpyrimidine.

Analytical Characterization

To validate the success of the synthesis and subsequent chlorination, the following spectral data should be observed during characterization.

Table 2: Expected Analytical Signals

| Technique | Expected Signals / Observations |

| ¹H NMR (DMSO-d₆) | δ 11.0 (br s, 1H, Pyrimidine-NH), 8.8 (br s, 1H, Ph-NH), 7.6-6.9 (m, 5H, Ar-H), 5.7 (s, 1H, Pyrimidine C5-H), 2.1 (s, 3H, CH₃) |

| LC-MS (ESI+) | [M+H]⁺ m/z = 202.1 (for the pyrimidinone core) |

| IR (ATR) | ~3200 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), ~1590 cm⁻¹ (C=N stretch) |

References

-

Molaid Chemical Database. "4-methyl-N-phenylpyrimidin-2-amine and Upstream Intermediates." Molaid. URL: [Link]

-

Buttar, D., Edge, M., Emery, S. C., et al. (2008). "Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable." Bioorganic & Medicinal Chemistry Letters, 18(16), 4723-4726. URL:[Link]

Sources

Therapeutic Potential of 2-Anilino-6-methyl-1H-pyrimidin-4-one Derivatives: A Comprehensive Guide to Kinase Inhibition and Efflux Pump Modulation

Executive Summary

The 2-anilinopyrimidine core is a historically privileged pharmacophore in medicinal chemistry, forming the structural backbone of several blockbuster kinase inhibitors (e.g., Imatinib, Nilotinib). However, the specific functionalization to 2-anilino-6-methyl-1H-pyrimidin-4-one introduces a unique tautomeric and electronic profile. The presence of the C4-carbonyl oxygen fundamentally alters the hydrogen-bonding network, shifting the molecule's affinity toward specific targets such as Rho-associated protein kinase (ROCK) and the ATP-binding cassette super-family G member 2 (ABCG2) efflux pump.

This technical guide dissects the structural biology, synthetic logic, and self-validating experimental workflows required to harness the therapeutic potential of 2-anilino-6-methyl-1H-pyrimidin-4-one derivatives in modern drug discovery.

Structural Biology & Mechanism of Action (MoA)

Tautomerism and Hinge-Binding Mechanics

The 2-anilino-6-methyl-1H-pyrimidin-4-one scaffold exists in a tautomeric equilibrium between the pyrimidin-4-ol, 1H-pyrimidin-4-one, and 3H-pyrimidin-4-one forms. In the hydrophobic environment of a kinase ATP-binding pocket, the 1H-pyrimidin-4-one tautomer is often stabilized.

Causality in Structural Design:

-

The 2-Anilino Group: This moiety is highly lipophilic and rotationally flexible. It is specifically designed to occupy the hydrophobic pocket adjacent to the kinase hinge region (often interacting with the gatekeeper residue via

or cation- -

The C4-Carbonyl and N1/N3: These atoms act as a highly directional hydrogen bond acceptor/donor system. They anchor the molecule to the backbone amides of the kinase hinge region (e.g., Met and Leu residues).

-

The 6-Methyl Group: Far from being a mere placeholder, the 6-methyl group provides a critical steric shield. It restricts the rotational degrees of freedom of the pyrimidine ring, pre-organizing the molecule into the bioactive conformation and increasing target selectivity by clashing with smaller, off-target kinase pockets.

Caption: Pharmacophore binding model of the pyrimidin-4-one scaffold in a kinase hinge region.

Therapeutic Applications & Quantitative Data

Rho-Kinase (ROCK) Inhibition

ROCK1 and ROCK2 are critical downstream effectors of the small GTPase RhoA, regulating the actin cytoskeleton. Overactivation of ROCK is implicated in cardiovascular diseases (hypertension, cerebral vasospasm), erectile dysfunction, and tumor metastasis. Derivatives of 2-anilino-6-methyl-1H-pyrimidin-4-one have demonstrated potent ROCK inhibition by competitively binding to the ATP site 1.

ABCG2 Efflux Pump Modulation

The Breast Cancer Resistance Protein (BCRP/ABCG2) is a major efflux transporter responsible for multidrug resistance (MDR) in oncology. 2-anilino-6-methyl-1H-pyrimidin-4-one derivatives, particularly those further functionalized at the C4 position (via chlorination and subsequent amination), act as potent ABCG2 inhibitors, restoring the efficacy of chemotherapeutics like mitoxantrone 2.

Quantitative Summary of Representative Derivatives

| Compound Class / Modification | Primary Target | Average IC₅₀ / EC₅₀ | Therapeutic Indication |

| Core 2-Anilino-6-methyl-4-one | ROCK1 / ROCK2 | 150 - 300 nM | Vasospasm / Hypertension |

| 4-(Pyridinylsulfanyl)phenyl derivative | ROCK1 | < 50 nM | Erectile Dysfunction / Cancer |

| 4-Amino-substituted derivative | ABCG2 (BCRP) | 0.5 - 2.0 µM | Oncology (MDR Reversal) |

| 4-Chloro intermediate | N/A (Reactive) | N/A | Chemical Building Block |

Synthetic Methodology & Experimental Workflows

The synthesis of the core scaffold relies on the base-catalyzed condensation of phenylguanidine with ethyl acetoacetate. If the goal is to synthesize ABCG2 inhibitors, the C4-carbonyl is subsequently converted to a reactive chloride using phosphorus oxychloride (

Causality of Reagents:

Sodium ethoxide (NaOEt) is used as the base in the first step to deprotonate the guanidine, maximizing its nucleophilicity for the initial attack on the ester carbonyl of ethyl acetoacetate. In the chlorination step, the positive mesomeric effect of the adjacent nitrogen increases the nucleophilicity of the carbonyl oxygen, facilitating attack on the phosphorus atom of

Caption: Synthetic workflow for 2-anilino-6-methyl-1H-pyrimidin-4-one and its 4-chloro derivative.

Protocol 1: Synthesis of 2-Anilino-6-methyl-1H-pyrimidin-4-one

This protocol is designed as a self-validating system; TLC co-spotting and pH monitoring ensure reaction completion and proper precipitation.

-

Preparation of Free Base: Dissolve phenylguanidine carbonate (10 mmol) in absolute ethanol (30 mL). Add a freshly prepared solution of sodium ethoxide (10 mmol) in ethanol. Stir for 30 minutes at room temperature.

-

Condensation: Add ethyl acetoacetate (12 mmol) dropwise to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) under an inert argon atmosphere for 12 hours.

-

Self-Validation (In-Process): Perform TLC (Eluent: 50% EtOAc / 50% Hexanes). A complete disappearance of the ethyl acetoacetate spot and the appearance of a lower

UV-active spot indicates reaction completion. -

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water (20 mL) and adjust the pH to 5.0-6.0 using 1M HCl.

-

Isolation: The product will precipitate as a white/pale-yellow solid. Filter, wash with cold water, and dry under vacuum to yield the title compound. (Expected MS (ES): [M+H]⁺ 202).

In Vitro Screening Protocols

To evaluate the therapeutic potential of these derivatives as ROCK inhibitors, a robust, self-validating biochemical assay is required. We utilize an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Causality of Assay Design:

Luminescent ADP detection is chosen over radiometric assays to avoid radioactive waste while maintaining high sensitivity. The assay incorporates a Z'-factor calculation. A Z'-factor

Caption: Self-validating high-throughput screening workflow for ROCK1 kinase inhibition.

Protocol 2: Self-Validating ROCK1 Kinase Inhibition Assay

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Compound Titration: Prepare a 10-point 3-fold serial dilution of the test compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate.

-

Control Wells (Self-Validation):

-

Positive Control (100% Inhibition): 100 nL of 10 µM Fasudil (known ROCK inhibitor).

-

Negative Control (0% Inhibition): 100 nL of 100% DMSO.

-

-

Enzyme/Substrate Addition: Add 5 µL of ROCK1 enzyme (1 ng/well) and Long S6 Kinase Substrate peptide to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

-

Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes.

-

Data Analysis: Read luminescence on a microplate reader. Calculate the Z'-factor using the positive and negative controls. If

, proceed to fit the dose-response data to a 4-parameter logistic curve to determine the IC₅₀.

Conclusion

The 2-anilino-6-methyl-1H-pyrimidin-4-one scaffold represents a highly versatile and potent pharmacophore. By understanding the causality behind its tautomeric hydrogen-bonding capabilities and leveraging robust, self-validating synthetic and biochemical workflows, researchers can effectively optimize this core for targeted therapies in cardiovascular disease, oncology, and multidrug resistance.

References

- PYRIMIDINE DERIVATIVES AS RHO-KINASE INHIBITORS Source: European Patent Office - EP 1470121 B1 URL

- Source: bonndoc (University of Bonn)

- Source: Googleapis.com (US Patent Archive)

Sources

A Comprehensive Technical Guide to the Biological Activity of 2-Anilino-6-methyl-4(1H)-pyrimidinone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Anilinopyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a focal point in medicinal chemistry for the development of novel therapeutic agents.[1][3] Among the vast landscape of pyrimidine-based compounds, the 2-anilinopyrimidine substructure has emerged as a particularly "privileged" pharmacophore. This is largely due to its ability to mimic the purine core of ATP, allowing it to effectively compete for the ATP-binding sites of a wide array of protein kinases.[4][5]

This guide provides an in-depth technical exploration of the biological activities associated with 2-anilino-6-methyl-4(1H)-pyrimidinone and its structurally related analogs. We will delve into the primary mechanism of action—kinase inhibition—and its profound implications for anticancer therapy. Furthermore, we will touch upon other potential biological activities and provide detailed, field-proven experimental protocols for researchers seeking to evaluate compounds based on this promising scaffold.

Part 1: Anticancer Activity: Targeting the Engine of Cell Proliferation

The hallmark of cancer is uncontrolled cell division, a process tightly regulated by a family of enzymes known as cyclin-dependent kinases (CDKs). The deregulation of CDK activity is a common feature in many human cancers, making them a prime target for therapeutic intervention. The 2-anilinopyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[4][6]

Mechanism of Action: Competitive Inhibition of Kinase Activity

2-Anilinopyrimidine derivatives primarily exert their anticancer effects by acting as ATP-competitive inhibitors of various protein kinases. The core structure fits into the ATP-binding pocket of these enzymes, with the aniline group often forming crucial hydrogen bonds with the hinge region of the kinase domain. This occupation of the active site prevents the binding of ATP, thereby blocking the phosphorylation of substrate proteins and halting downstream signaling pathways that drive cell proliferation.

Several studies have highlighted the potential of 2-anilinopyrimidine derivatives as potent inhibitors of CDKs, particularly CDK2 and CDK4.[6][7] For instance, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were identified as potent inhibitors of both CDK2 and CDK4, leading to antiproliferative activity against human tumor cell lines.[6] Mechanistic studies on related 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives revealed that these compounds reduce the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK4/6, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Caption: Simplified CDK4/6 pathway and inhibition by 2-anilinopyrimidines.

Aurora kinases are another family of serine/threonine kinases that play a critical role in mitotic progression. Their overexpression is frequently observed in various cancers.[8] A subgroup of 2-anilino-4-heteroaryl-pyrimidines has been identified as potent inhibitors of Aurora kinases.[8] The cellular effects of these compounds are consistent with Aurora kinase inhibition, including defects in mitotic spindle formation, blockade of cytokinesis, and induction of polyploidy, ultimately leading to apoptotic cell death.[8]

The versatility of the 2-anilinopyrimidine scaffold allows for its adaptation to target other kinase families. For example, derivatives have been developed as inhibitors of class III receptor tyrosine kinases like KIT and PDGFRβ, as well as transcriptional CDKs such as CDK7 and CDK9.[4][5]

Structure-Activity Relationships (SAR)

The biological activity of 2-anilinopyrimidine derivatives can be finely tuned by modifying various positions on the pyrimidine and aniline rings. Key SAR insights from multiple studies include:

-

Substitutions on the Aniline Ring: The nature and position of substituents on the 2-anilino moiety are critical for potency and selectivity. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, solubilizing substituents on the anilino ring increased Wee1 kinase activity.[9]

-

Modifications at the 4-Position of the Pyrimidine Ring: The group at the 4-position significantly influences the inhibitory profile. The introduction of various heteroaryl groups at this position has led to potent inhibitors of Aurora kinases and CDKs.[10][6][8]

-

Modifications at the 6-Position of the Pyrimidine Ring: The presence of a methyl group at the 6-position, as in the title compound, can impact the overall conformation and binding affinity of the molecule within the kinase active site.

Quantitative Data on Anticancer Activity

The antiproliferative activity of 2-anilinopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Anilino-4-(1H-pyrrol-3-yl)pyrimidines | CDK2, CDK4 | Various tumor cell lines | Varies | [6] |

| 2-Anilino-4-heteroaryl-pyrimidines | Aurora A, Aurora B | Various tumor cell lines | Varies | [8] |

| 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | CDK2 | HCT-116 | Varies | [10] |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK9 | Leukemia and solid tumor cell lines | Average of 0.3 | [4] |

| 2-Anilino triazolopyrimidines | Tubulin Polymerization | HeLa, A549, HT29 | 0.030 - 0.043 | [11] |

Part 2: Antimicrobial and Other Biological Activities

While the primary focus of research on 2-anilinopyrimidines has been on their anticancer properties, the broader pyrimidine class of compounds exhibits a wide spectrum of biological activities.[1] There is evidence to suggest that pyrimidine derivatives can possess antibacterial, antifungal, and antiviral properties.[1][12][13][14] For instance, halogenated pyrimidine derivatives have shown inhibitory effects on the biofilm formation of Enterohemorrhagic Escherichia coli O157:H7.[14] Further investigation into the antimicrobial potential of 2-anilino-6-methyl-4(1H)-pyrimidinone and its close analogs is a promising area for future research.

Part 3: Experimental Protocols

To facilitate further research in this area, we provide the following detailed, self-validating experimental protocols.

General Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by a kinase. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate peptide

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.

-

Add the kinase and substrate peptide solution to each well.

-

Incubate for a specified time at a controlled temperature (e.g., 30 minutes at room temperature) to allow for the kinase reaction to proceed.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for the desired reaction time (e.g., 60 minutes at room temperature).

-

Stop the reaction and detect the amount of product formed by adding the detection reagent according to the manufacturer's instructions.

-

Read the signal (luminescence or fluorescence) on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Caption: Workflow for a cell-based MTT antiproliferative assay.

Conclusion and Future Directions

The 2-anilino-6-methyl-4(1H)-pyrimidinone core represents a highly valuable scaffold in the pursuit of novel therapeutics. Its proven ability to effectively target protein kinases has solidified its importance in the development of anticancer agents. The extensive body of research on related analogs provides a strong foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Expanding the Scope of Kinase Targets: Exploring the inhibitory potential of this scaffold against a broader range of kinases implicated in various diseases.

-

Investigating Other Biological Activities: Systematically evaluating the antimicrobial, anti-inflammatory, and antiviral potential of these compounds.

-

In Vivo Efficacy Studies: Progressing lead compounds into preclinical animal models to assess their in vivo efficacy and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of the 2-anilinopyrimidine scaffold and contribute to the development of next-generation medicines.

References

- Title: Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl)

- Title: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities Source: MDPI URL

- Title: Discovery, optimization, and pharmacological evaluation of 2-anilino-4-heteroaryl-pyrimidines as potent and orally bioavailable aurora kinase inhibitors Source: ResearchGate URL

- Title: 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)

- Title: Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)

- Title: Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives Source: Hilaris Publisher URL

- Title: Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors Source: PMC URL

- Title: Ovidius University Annals of Chemistry Synthesis, spectral study and evaluation of antibacterial activity of some novel 4-(6-me Source: Not specified URL

- Title: Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking Source: RSC Publishing URL

- Title: Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)

- Title: Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study Source: Johns Hopkins University URL

- Title: Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)

- Title: Discovery of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines: potent inhibitors of the IGF-1R receptor tyrosine kinase Source: PubMed URL

- Title: An overview on synthesis and biological activity of pyrimidines Source: SciSpace URL

- Title: Antitumor activity of pyrimidinones, a class of small-molecule biological response modifiers Source: Not specified URL

- Title: Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase We...

- Title: 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors Source: Not specified URL

- Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL

- Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert URL

- Title: Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 Source: MDPI URL

- Title: Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)

Sources

- 1. scispace.com [scispace.com]

- 2. scialert.net [scialert.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. oro.open.ac.uk [oro.open.ac.uk]

- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Document: Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase We... - ChEMBL [ebi.ac.uk]

- 10. 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. diabeticstudies.org [diabeticstudies.org]

- 14. mdpi.com [mdpi.com]

Anilinopyrimidinone Scaffolds in Medicinal Chemistry: Structural Architecture, Synthesis, and Kinase Targeting

An in-depth technical guide on anilinopyrimidinone scaffolds in medicinal chemistry follows.

Executive Summary

The anilinopyrimidinone scaffold—specifically the 2-anilino-4(1H)-pyrimidinone core—represents a critical chemotype in the design of ATP-competitive kinase inhibitors. Distinct from the fully aromatic 2-anilinopyrimidine (found in drugs like osimertinib), the pyrimidinone variant introduces a carbonyl functionality at the C4 position. This structural modification alters the hydrogen bond donor/acceptor (HBD/HBA) profile, influences tautomeric equilibrium, and enables unique binding modes within the kinase hinge region.

This guide provides a rigorous analysis of the anilinopyrimidinone scaffold, detailing its pharmacophore properties, validated synthetic protocols, and application in targeting kinases such as Aurora A, VEGF-R, and CDK.

Structural Architecture & Pharmacophore Dynamics

The Core Scaffold and Tautomerism

The medicinal utility of the 2-anilinopyrimidinone scaffold is governed by its tautomeric flexibility. While the 4-keto (lactam) form is thermodynamically dominant in solution and solid states, the 4-hydroxy (lactim) tautomer is often the relevant species for specific binding events or catalytic intermediates.

-

Keto Form (Lactam): Presents a hydrogen bond acceptor (C=O) at position 4 and a hydrogen bond donor (N-H) at position 3.

-

Enol Form (Lactim): Presents a hydrogen bond donor (O-H) at position 4 and a basic nitrogen (acceptor) at position 3.

This duality allows the scaffold to adapt to the specific electrostatic environment of the ATP-binding pocket, particularly the "hinge region" where backbone amides and carbonyls dictate inhibitor affinity.

Hinge Region Binding Mode

In the context of kinase inhibition, the 2-anilinopyrimidinone motif typically adopts a "Type I" binding conformation. The aniline NH acts as a hydrogen bond donor to the hinge backbone carbonyl (e.g., Ala213 in Aurora A), while the pyrimidine N1 or the C4-carbonyl/hydroxyl interacts with the backbone NH.[1]

Figure 1: Canonical binding interactions of the 2-anilinopyrimidinone scaffold within the kinase hinge region. The Aniline NH and Pyrimidine N1 form a bidentate anchor.

Synthetic Strategies & Protocols

The synthesis of 2-anilinopyrimidinones requires robust cyclocondensation methods. The most "self-validating" and scalable protocol involves the reaction of aryl guanidines with

Protocol: Cyclocondensation of Guanidines and -Keto Esters

This method allows for convergent synthesis, where diversity can be introduced on both the aniline ring (via the guanidine) and the pyrimidine core (via the ester).

Reaction Scheme:

Step-by-Step Methodology

-

Guanidine Formation:

-

Reagents: Substituted aniline, Cyanamide (

), -

Procedure: Dissolve aniline (1.0 eq) in ethanol. Add cyanamide (1.5 eq) and concentrated

(1.0 eq). Reflux for 16–24 hours. -

Validation: Monitor consumption of aniline by TLC (50% EtOAc/Hexane). The product precipitates as the guanidinium nitrate salt. Filter and wash with cold ether.

-

-

Cyclization:

-

Reagents: Guanidinium salt (from Step 1),

-keto ester (e.g., ethyl acetoacetate), -

Procedure:

-

Suspend guanidinium salt (1.0 eq) in absolute ethanol.

-

Add

(1.2 eq) to liberate the free guanidine base. Stir for 30 mins at RT. -

Add

-keto ester (1.1 eq) dropwise. -

Reflux the mixture for 6–12 hours.

-

-

Work-up: Cool to room temperature. The 2-anilinopyrimidinone often precipitates directly. If not, concentrate the solvent and neutralize with dilute acetic acid to pH 7 to induce precipitation.

-

Purification: Recrystallization from EtOH/DMF is preferred over chromatography due to the polarity of the scaffold.

-

Figure 2: Convergent synthetic workflow for generating 2-anilinopyrimidinone libraries.

Medicinal Chemistry & SAR

Optimizing the anilinopyrimidinone scaffold requires balancing lipophilicity (for cell permeability) with polarity (for solubility and hinge binding).

Structure-Activity Relationship (SAR) Matrix

| Position | Modification | Effect on Activity/Properties |

| Aniline Ring (R1) | 3,4,5-Trimethoxy | Increases potency (tubulin/kinase); improves metabolic stability. |

| 4-Piperazinyl | Enhances solubility and oral bioavailability; common in kinase drugs. | |

| 3-Halo (Cl/F) | Fills hydrophobic pocket (Gatekeeper residue interaction). | |

| Pyrimidine C5 (R2) | Alkyl / Aryl | Modulates selectivity. Bulky groups here can clash with the "gatekeeper" residue in certain kinases. |

| Pyrimidine C6 (R3) | Methyl / CF3 | Stabilizes the pyrimidine ring; electron-withdrawing groups (CF3) increase the acidity of the N3-H (keto form). |

| N-Methylation | N1-Methyl | Abolishes activity. The N1-H (or N1 lone pair) is critical for hinge binding. Methylation here disrupts the D-A-D motif. |

Case Study: Dual Aurora A / VEGF-R Inhibitors

A pivotal study demonstrated the utility of the anilinopyrimidinone scaffold via a "Cut and Glue" strategy.[2] Researchers dissected a fused pyrimido-benzazepinone inhibitor and reassembled it into a 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one .

-

Mechanism: The anilinopyrimidinone moiety binds to the ATP pocket of Aurora A, while the benzazepinone tail extends into the solvent-exposed region, improving solubility and specificity.

-

Outcome: These compounds exhibited dual inhibition of Aurora A and VEGF-R2 with

values in the low micromolar/nanomolar range, validating the scaffold's versatility beyond simple monocyclic systems.

Target Landscape & Biological Data[2][3]

The anilinopyrimidinone scaffold is a "privileged structure" for kinases due to its mimicry of the adenine ring of ATP.

Key Kinase Targets

-

Aurora Kinases (A/B): Critical for mitosis. Inhibition leads to mitotic arrest and apoptosis.[3]

-

VEGF-R2: Angiogenesis signaling.[4] Dual Aurora/VEGF-R inhibition is a potent anti-cancer strategy.

-

CDK2/CDK4: Cell cycle regulation. The scaffold binds in the ATP cleft, preventing phosphorylation of Rb.

-

Rho-Kinase (ROCK): While isoquinolines (e.g., Fasudil) are classic ROCK inhibitors, anilinopyrimidinone derivatives have shown efficacy in lowering intraocular pressure (IOP) for glaucoma treatment by targeting the trabecular meshwork.

Representative Activity Data

Data summarized from "Cut and Glue" strategy studies and CDK inhibitor optimization.

| Compound Class | Target | Cellular | |

| 2-Anilino-4-pyrimidinone (Core) | CDK2 | > 10 | N/A |

| 7-(2-anilinopyrimidin-4-yl)-benzazepinone | Aurora A | 0.08 | 1.2 |

| 7-(2-anilinopyrimidin-4-yl)-benzazepinone | VEGF-R2 | 0.15 | 2.5 |

| 4-Thiazolyl-2-anilinopyrimidine | CDK2 | 0.002 | 0.05 |

References

-

7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a "Cut and Glue" Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors Source: Molecules (MDPI) URL:[Link]

-

Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine Source: Journal of Organic Chemistry URL:[Link][5]

-

2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity Source: Journal of Medicinal Chemistry URL:[Link]

-

One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester Source: RSC Advances URL:[Link]

Sources

- 1. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a "Cut and Glue" Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Frontier: A Technical Guide to the Solubility Profile of 2-Anilino-6-methyl-1H-pyrimidin-4-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2), a molecule of interest in medicinal chemistry and drug discovery. Acknowledging the current scarcity of publicly available experimental solubility data for this specific compound, this document serves as a critical resource by offering a robust framework for its solubility assessment. We will delve into the structural characteristics of the molecule, provide theoretical solubility predictions, and present detailed, field-proven experimental protocols for accurate solubility determination. This guide is designed to empower researchers to navigate the challenges associated with characterizing the solubility of novel chemical entities, a pivotal step in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising therapeutic candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For orally administered drugs, dissolution in the gastrointestinal tract is the first and often rate-limiting step for absorption. Insufficient solubility can lead to low and variable bioavailability, hindering the development of a viable drug product.

2-Anilino-6-methyl-1H-pyrimidin-4-one, a member of the anilino-pyrimidine class, represents a scaffold of significant interest in medicinal chemistry, with related structures showing potential as kinase inhibitors.[1][2] However, as is common with many heterocyclic compounds developed for targeted therapies, the solubility of this molecule is not well-documented in public literature. This guide aims to bridge this knowledge gap by providing a comprehensive theoretical and practical framework for its solubility characterization.

Molecular Identity and Structural Considerations

A precise understanding of the molecule's identity is fundamental to any scientific investigation. It is crucial to distinguish 2-anilino-6-methyl-1H-pyrimidin-4-one from the more extensively studied and structurally similar 2-amino-6-methyl-1H-pyrimidin-4-one.

| Feature | 2-Anilino-6-methyl-1H-pyrimidin-4-one | 2-Amino-6-methyl-1H-pyrimidin-4-one |

| Synonyms | 2-Anilino-6-methyl-4(3H)-pyrimidinone | 6-Methylisocytosine, 2-Amino-6-methylpyrimidin-4-ol |

| CAS Number | 50427-08-2[3] | 3977-29-5[4][5][6][7] |

| Molecular Formula | C₁₁H₁₁N₃O[3] | C₅H₇N₃O[4][5][8] |

| Molecular Weight | 201.23 g/mol [3] | 125.13 g/mol [4][5][8] |

| Chemical Structure | Contains an aniline (phenylamino) group | Contains a primary amino group |

The presence of the aniline group in our target compound significantly influences its physicochemical properties compared to its "amino" counterpart. The phenyl ring introduces a larger, more hydrophobic surface area, which is generally expected to decrease aqueous solubility.

Theoretical Solubility Profile: Predictive Insights

In the absence of experimental data, computational models provide valuable initial estimates of a compound's solubility. These predictions are based on the molecule's structure and various calculated physicochemical parameters.

A related compound, 2-anilino-6-methyl-4-pyrimidinecarboxylic acid, has a predicted water solubility in the EPA's CompTox Chemicals Dashboard.[7][9] While the carboxylic acid moiety will influence solubility, this data suggests that the core anilino-pyrimidine structure may have limited aqueous solubility.

Key factors influencing the solubility of 2-anilino-6-methyl-1H-pyrimidin-4-one include:

-

Hydrophobicity: The aniline group imparts significant hydrophobicity.

-

Hydrogen Bonding: The pyrimidinone core contains both hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), which can interact with protic solvents.

-

Crystal Lattice Energy: The planar nature of the pyrimidine and aniline rings may facilitate strong intermolecular π-π stacking in the solid state, leading to a high crystal lattice energy that must be overcome for dissolution. This can result in a "brick dust" like poor solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of definitive public data, experimental determination of solubility is paramount. The following protocols are designed to provide accurate and reproducible results.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Caption: Workflow for equilibrium solubility determination.

Protocol:

-

Preparation: Add an excess amount of 2-anilino-6-methyl-1H-pyrimidin-4-one to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS), organic solvents) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.

-

Phase Separation: Separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Kinetic Solubility Determination (High-Throughput Screening)

For earlier stages of drug discovery, kinetic solubility assays offer a higher throughput assessment. This method measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution into an aqueous buffer.

Caption: Workflow for kinetic solubility determination.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-anilino-6-methyl-1H-pyrimidin-4-one in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution into an aqueous buffer (e.g., PBS pH 7.4) in a microplate format.

-

Incubation: Incubate the plate at a constant temperature for a defined, shorter period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the amount of precipitate formed using nephelometry, turbidimetry, or by analyzing the concentration of the compound remaining in solution after filtration.

Factors Influencing Solubility: A Deeper Dive

The solubility of 2-anilino-6-methyl-1H-pyrimidin-4-one is not a fixed value but is influenced by several environmental factors.

The Effect of pH

The pyrimidinone ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. The pKa of the molecule will dictate its ionization state. The basicity of pyrimidine itself is significantly lower than pyridine due to the electron-withdrawing effect of the second nitrogen atom. The anilino substituent will also influence the overall pKa. Determining the pKa is crucial for understanding its pH-dependent solubility. As a general principle for a basic compound, solubility will increase in acidic conditions where the molecule becomes protonated and forms a more soluble salt.

The Role of Temperature

The dissolution of a solid is typically an endothermic process, meaning that solubility tends to increase with temperature. This relationship can be quantified by measuring solubility at different temperatures and analyzing the data using the van't Hoff equation.

Co-solvents and Formulation Strategies

For compounds with low aqueous solubility, the use of co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol) is a common strategy to increase the amount of dissolved compound. Investigating the solubility in various co-solvent systems is a critical step in developing liquid formulations.

Conclusion and Future Directions

While a definitive, publicly available solubility profile for 2-anilino-6-methyl-1H-pyrimidin-4-one is currently lacking, this technical guide provides the necessary theoretical foundation and practical methodologies for its comprehensive characterization. The structural features of the molecule suggest that its aqueous solubility may be limited, a common challenge for this class of compounds.

For researchers and drug development professionals, the path forward is clear: a systematic experimental investigation of its equilibrium and kinetic solubility is essential. Understanding the influence of pH, temperature, and co-solvents will be pivotal in advancing this molecule, or its analogues, through the drug discovery and development process. The protocols and insights provided herein are intended to serve as a robust starting point for these critical investigations.

References

- Vertex AI Search Result.

-

2-Anilino-6-methyl-4-pyrimidinecarboxylic acid Properties - EPA. (2025, October 15). Retrieved from [Link]

-

SFERA. (2022, June 2). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Retrieved from [Link]

-

ACS Publications. (2023, May 26). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

-

Covenant University Repository. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

-

Alzchem Group. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-6-methylpyrimidin-4(3H)-one. Retrieved from [Link]

Sources

- 1. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tyrosine kinase inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as soluble, irreversible inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sfera.unife.it [sfera.unife.it]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Anilino-6-methyl-4-pyrimidinecarboxylic acid | C12H11N3O2 | CID 71689089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

The 2-Anilino-6-methyl-1H-pyrimidin-4-one Scaffold: A Technical Guide to SAR and Therapeutic Potential

[1]

Executive Summary: The "Privileged" Scaffold

The 2-anilino-6-methyl-1H-pyrimidin-4-one core is not merely a single compound but a privileged scaffold in medicinal chemistry.[1] It represents a minimal pharmacophore capable of mimicking the adenine ring of ATP, making it a foundational template for designing Type I and Type II Kinase Inhibitors (specifically CDKs, Src, and p38 MAP kinases) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1]

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic observation into the causal mechanisms of ligand-protein binding.[1] It provides a validated synthesis protocol and a logic-driven roadmap for lead optimization.

Chemical Space & Tautomeric Integrity[1]

Before analyzing biological activity, one must understand the molecule's dynamic behavior in solution. The scaffold exists in a tautomeric equilibrium between the lactam (4-one) and lactim (4-hydroxy) forms.[1]

-

Dominant Species: In aqueous physiological media (pH 7.4), the 1H-pyrimidin-4-one (lactam) tautomer predominates.[1]

-

Binding Implications: The lactam form presents a specific Hydrogen Bond Donor-Acceptor (D-A) motif essential for interaction with the "Hinge Region" of kinase enzymes.[1]

Core Numbering & Regions

The molecule is divided into three critical zones for SAR exploration:

Detailed Structure-Activity Relationship (SAR)[1][3]

The following analysis synthesizes data from CDK2, p38, and Src kinase inhibition studies.

Zone A: The Aniline Moiety (Position 2)

Function: Primary Hinge Binding & Solubility Control[1]

The nitrogen of the aniline (NH) acts as a critical H-bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu81 in CDK2).[1]

| Substitution (Phenyl Ring) | Effect on Potency | Mechanistic Rationale |

| Unsubstituted | Baseline | Moderate affinity; poor solubility; high metabolic clearance.[1] |

| 3-Cl / 3-Br (Meta) | Increased (++++) | Halogens fill the hydrophobic "Selectivity Pocket" (often Gatekeeper residue).[1] Increases lipophilicity. |

| 4-Morpholino / 4-Piperazino | Maintained/Increased (+++) | Solubilizing Group. Projects into the solvent-exposed region.[1] Critical for ADME properties. |

| 2-Substituents (Ortho) | Decreased (--/+) | Steric clash causes twisting of the aniline ring relative to the pyrimidinone, breaking planarity required for the active site.[1] |

| 3,4,5-Trimethoxy | Variable (+) | Often seen in tubulin inhibitors, but in kinases, this can be too bulky unless the pocket is deep (e.g., EGFR).[1] |

Zone B: The Pyrimidinone Core (Positions 1, 3, 4, 5)

Function: Orientation & H-Bond Network[1]

-

N1-H: Essential H-bond donor.[1] Methylation at N1 (blocking the proton) often abolishes activity by preventing the H-bond to the hinge region backbone.[1]

-

C4=O (Carbonyl): Acts as an H-bond acceptor.[1]

-

C5-H: This position is the "Gatekeeper Vector".

Zone C: The 6-Methyl Anchor

Function: Hydrophobic Positioning[1]

The 6-methyl group is not inert; it orients the molecule within the ATP pocket.

-

Methyl (CH3): Optimal for "tight" pockets.[1] It creates a Van der Waals contact with the floor of the ATP binding site (often Leucine or Valine residues).

-

Ethyl/Propyl: Often tolerated but rarely improves potency significantly unless reaching a specific hydrophobic sub-pocket.

-

Phenyl: Extending this position to a bi-aryl system (6-phenyl) dramatically changes the profile, often shifting selectivity toward CDK9 or Wee1 kinases.[1]

Mechanism of Action: The "Hinge Binder" Logic

The biological activity of 2-anilino-6-methyl-1H-pyrimidin-4-one is defined by its ability to competitively inhibit ATP binding.[1]

Visualization: Kinase Binding Mode

The following diagram illustrates the canonical binding mode of this scaffold within a generic kinase ATP pocket.

Caption: Canonical Type I binding mode showing the bidentate H-bond network with the kinase hinge region.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility, we utilize a Cyclization-Condensation strategy. This is a self-validating protocol; the precipitation of the product indicates success.

Method A: The Phenylguanidine Cyclization (Preferred)[1]

This route is superior to the S-methylation/displacement route for generating the 2-anilino core directly.[1]

Reagents:

-

Ethyl acetoacetate (1.0 eq)[1]

-

N-Phenylguanidine carbonate (1.0 eq)[1]

-

Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)[1]

-

Ethanol (Anhydrous)[1]

Step-by-Step Protocol:

-

Activation: In a round-bottom flask, dissolve N-phenylguanidine carbonate (10 mmol) in anhydrous ethanol (20 mL).

-

Base Addition: Add NaOEt (21% wt in EtOH, 1.2 eq) dropwise under nitrogen atmosphere. Stir for 15 minutes at Room Temperature (RT).

-

Condensation: Add Ethyl acetoacetate (10 mmol) dropwise. The solution may turn slightly yellow.

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Checkpoint: The disappearance of the starting guanidine spot indicates completion.

-

-

Workup: Cool the reaction to RT. The solvent is removed under reduced pressure.[3]

-

Neutralization: Dissolve the residue in minimal water (10 mL) and acidify carefully with Glacial Acetic Acid to pH 5–6.

-

Isolation: The product, 2-anilino-6-methyl-1H-pyrimidin-4-one , will precipitate as a white/off-white solid.[1] Filter, wash with cold water, and dry.[1]

-

Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 65–80%. Characterization: 1H NMR (DMSO-d6) should show a singlet for the methyl group (~2.1 ppm), aromatic protons (6.9-7.5 ppm), and the pyrimidine C5-H singlet (~5.6 ppm).[1]

Biological Assay: Kinase Inhibition Screen[3]

Once synthesized, the compound must be validated for activity.

Assay Type: FRET-based Kinase Assay (e.g., LanthaScreen™ or Z'-LYTE™).[1]

Protocol Parameters:

-

Enzyme: Recombinant human CDK2/Cyclin A or p38 MAPK.

-

Substrate: Ser/Thr peptide specific to the kinase.

-

ATP Concentration: Km(app) (Use ATP concentration at the Km of the enzyme to ensure competitive inhibition sensitivity).

-

Inhibitor Range: 10-point dose-response (e.g., 10 µM down to 0.5 nM).[1]

Data Interpretation:

Future Directions: Lead Optimization

To evolve this scaffold into a drug candidate, apply these modifications:

-

Selectivity Tuning: Introduce a bulky group (e.g., Isopropyl) at the aniline ortho position to induce a twist, potentially selecting for kinases with larger solvent channels.

-

Solubility Enhancement: Replace the simple phenyl ring with a pyridine or add a piperazine tail to the 4-position of the aniline.

-

Covalent Targeting: If targeting a kinase with a Cysteine near the active site (e.g., EGFR C797), append an acrylamide "warhead" to the aniline ring.

References

-

Wang, S., et al. (2004).[1] Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Fischer, P. M., et al. (2004).[1] Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents. Journal of Medicinal Chemistry.

-

Mavrova, A. T., et al. (2014).[1] Synthesis and biological activity of new 2-anilino-pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry.

-

PubChem Compound Summary. (2025). 2-Amino-6-methylpyrimidin-4-one (Precursor Analysis). National Center for Biotechnology Information.

-

BindingDB. (2025). SAR Data for 2-anilino-pyrimidinone derivatives against Src and CDK kinases. Binding Database.

toxicity and safety data for 2-anilino-6-methyl-1H-pyrimidin-4-one

An In-depth Technical Guide on the Core Toxicity and Safety Assessment for 2-anilino-6-methyl-1H-pyrimidin-4-one

Introduction: Situating a Novel Kinase Inhibitor Candidate

The 2-anilino-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for targeting ATP-binding sites of various kinases.[1] Compounds bearing this core have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical regulators of the cell cycle and frequently dysregulated in human cancers.[2] 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS No. 50427-08-2) emerges from this lineage as a compound of significant interest for drug discovery programs.

However, like many novel chemical entities in the early discovery phase, a comprehensive, publicly available toxicological profile for this specific molecule is not yet established. This guide, therefore, serves a dual purpose. First, it collates the available hazard information for structurally related analogs to build a predictive safety profile. Second, and more importantly, it provides a robust, field-proven framework for researchers, scientists, and drug development professionals to conduct a thorough de novo toxicity and safety assessment. We will move from predictive analysis and in silico modeling to detailed, step-by-step protocols for foundational in vitro assays, explaining not just the "how" but the critical "why" behind each experimental choice. This document is designed to be a practical guide for generating the essential safety data package required to advance a promising compound like 2-anilino-6-methyl-1H-pyrimidin-4-one from the bench to preclinical development.

Part 1: Predictive Hazard Profile and Initial Risk Assessment

Before embarking on extensive laboratory testing, a thorough analysis of existing data on structurally similar compounds can provide invaluable foresight into potential toxicological liabilities. For 2-anilino-6-methyl-1H-pyrimidin-4-one, we can infer a preliminary hazard profile by examining analogs where the anilino group is replaced by a simpler amine.

A key analog is 2-Amino-6-methylpyrimidin-4-one (also known as 6-Methylisocytosine). According to aggregated data submitted to the European Chemicals Agency (ECHA), this related compound carries several GHS hazard classifications.[3] While not directly transferable, these classifications provide a critical starting point for defining the necessary personal protective equipment (PPE) and handling procedures in the laboratory.

Table 1: Predicted Hazard Identification based on Analog Data

| Hazard Class | GHS Classification | Associated Risk | Source |

|---|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[3] |

This predictive data mandates that handling of 2-anilino-6-methyl-1H-pyrimidin-4-one should, at a minimum, be performed with appropriate gloves, eye protection, and in a well-ventilated area or fume hood to avoid inhalation of fine powders.

Part 2: A Tiered Framework for In Vitro Toxicity Assessment

The cornerstone of modern preclinical safety evaluation lies in a tiered, in vitro approach.[4] This strategy is cost-effective, aligns with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing), and provides mechanistic insights early in the development process.[5] We present a logical, three-tiered workflow to systematically characterize the toxicological profile of a novel compound.